![molecular formula C6H12ClF2NO B2414418 (3S)-3-(Difluoromethoxy)piperidine hydrochloride CAS No. 1638744-46-3](/img/structure/B2414418.png)
(3S)-3-(Difluoromethoxy)piperidine hydrochloride
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Overview
Description
“(3S)-3-(Difluoromethoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1638744-46-3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula for “this compound” is C6H12ClF2NO . The molecular weight is 187.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C6H12ClF2NO and the molecular weight is 187.62 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis and structural analysis of various fluorinated piperidines, which are crucial in agrochemical and pharmaceutical chemistry. The synthesis involves deoxofluorination of 3-alkoxy-4-piperidinones, resulting in important building blocks like 3-alkoxy-4,4-difluoropiperidines (Surmont et al., 2009).
Pharmacological Significance
- Piperidine hydrochloride compounds have been noted for their pharmacological relevance, especially in the development of antidepressants and SSRIs. For instance, compounds such as paroxetine hydrochloride have been documented for their treatment efficacy in various disorders, underlying the potential therapeutic significance of related compounds (Germann et al., 2013).
Bioactivity and Enzymatic Interactions
- Derivatives of piperidine hydrochloride have shown bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, indicating their potential in biochemical and pharmaceutical applications (Khalid et al., 2013).
Molecular and Crystal Structure Elucidation
- The compound has been central to molecular and crystal structure elucidation, which is vital for understanding the physicochemical properties and reactivity. Studies like the characterization of 4-carboxypiperidinium chloride contribute to this area, providing a deeper understanding of the molecular structure and potential applications (Szafran et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that piperidine derivatives can undergo n–h bond activation, which involves an initial tightly coupled electron–proton pair . This process is essentially of hydrogen atom transfer (HAT) character prior to the diabatic crossing point, after which the mechanism is dominated by the concerted electron proton transfer (CEPT) product formation .
Biochemical Pathways
Piperidine derivatives are known to be involved in important drug metabolism pathways, particularly those mediated by cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and other xenobiotics.
Result of Action
The compound’s potential to undergo hydrogenolysis to form other compounds has been reported . This process could have significant implications for its biological activity and therapeutic potential.
properties
IUPAC Name |
(3S)-3-(difluoromethoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUORSJHMYXSK-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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